![molecular formula C20H22N2O3S B2592313 2-メトキシ-N-[4-(1,2,3,4-テトラヒドロイソキノリン-2-イル)ブト-2-イン-1-イル]ベンゼン-1-スルホンアミド CAS No. 1351660-29-1](/img/structure/B2592313.png)
2-メトキシ-N-[4-(1,2,3,4-テトラヒドロイソキノリン-2-イル)ブト-2-イン-1-イル]ベンゼン-1-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide is a synthetic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
科学的研究の応用
作用機序
Target of Action
Compounds with similar structures, such as 1,2,3,4-tetrahydroisoquinolines (thiq), have been known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It’s suggested that the compound may have anti-inflammatory activity in several experimental models of acute inflammation .
Biochemical Pathways
It’s indicated that the compound may have an effect on the production of certain cytokines, including a reduction of il-4, il-13, and il-17 production, and an increase in ifn-γ production . These cytokines are involved in various immune responses, suggesting that the compound may influence immune system pathways.
Pharmacokinetics
It’s noted that the compound has been administered by nasal instillation in a mouse model , suggesting that it may be absorbed through the mucous membranes.
Result of Action
The molecular and cellular effects of 2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide include a reduction in total leukocyte migration into the bronchoalveolar lavage (BALF), a decrease in the percentage of granulocytes in the BALF, and a decrease in leukocyte migration and mucus production in lung tissue . Additionally, the compound has been observed to decrease the number of CD3 + CD4 + T cells in the BALF .
Action Environment
The compound’s effects have been studied in a mouse model of ovalbumin-induced pulmonary allergy , suggesting that its efficacy may be influenced by the presence of allergens in the environment.
生化学分析
Biochemical Properties
2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide interacts with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, this compound modulates the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that plays a crucial role in regulating the immune response to infection .
Cellular Effects
2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide exerts various effects on different cell types and cellular processes. It has been observed to reduce the migration of leukocytes, particularly lymphocytes and eosinophils, into inflamed tissues . This compound also decreases the production of pro-inflammatory cytokines such as interleukin-4 (IL-4), interleukin-13 (IL-13), and interleukin-17 (IL-17), while increasing the production of interferon-gamma (IFN-γ), which is associated with a Th1-skewed immune response .
Molecular Mechanism
The molecular mechanism of action of 2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide involves its binding to specific enzymes and receptors. This compound inhibits the activity of COX and LOX enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . Additionally, it modulates the NF-κB signaling pathway, leading to decreased expression of pro-inflammatory genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained anti-inflammatory effects, although the exact duration of its efficacy may vary depending on the experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of 2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide vary with different dosages. At lower doses, the compound exhibits significant anti-inflammatory and immunomodulatory effects without noticeable toxicity . At higher doses, some adverse effects such as gastrointestinal disturbances and hepatotoxicity have been reported . It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites may retain some of the biological activity of the parent compound, contributing to its overall therapeutic effects . The compound also affects metabolic flux and metabolite levels, particularly those related to inflammatory processes .
Transport and Distribution
The transport and distribution of 2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins . This compound is known to accumulate in inflamed tissues, where it exerts its therapeutic effects . Its distribution is influenced by factors such as tissue permeability and the presence of binding proteins that facilitate its transport across cell membranes .
Subcellular Localization
The subcellular localization of 2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . It may also be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . The precise localization of this compound within cells can influence its efficacy and specificity in modulating biochemical pathways .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through various methods, including the Pictet-Spengler reaction, Bischler-Napieralski reaction, or other cyclization reactions involving appropriate precursors.
Introduction of the But-2-yn-1-yl Group: The but-2-yn-1-yl group can be introduced through alkylation reactions using appropriate alkylating agents.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols .
類似化合物との比較
Similar Compounds
2-methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl) phenol: Another isoquinoline derivative with similar structural features and biological activities.
1,2,3,4-tetrahydroisoquinoline: A core structure found in many natural and synthetic compounds with diverse biological activities.
Uniqueness
The uniqueness of 2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide lies in its specific structural features, which confer unique biological activities and potential therapeutic applications. Its ability to modulate cytokine production and cell migration makes it a promising candidate for further research and development .
特性
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-25-19-10-4-5-11-20(19)26(23,24)21-13-6-7-14-22-15-12-17-8-2-3-9-18(17)16-22/h2-5,8-11,21H,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUCCBHODYOKOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCC#CCN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2-chlorophenyl)methyl]-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2592231.png)

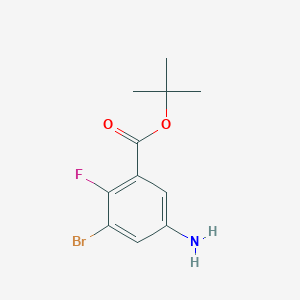
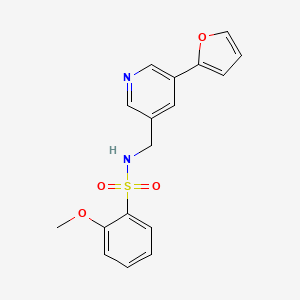
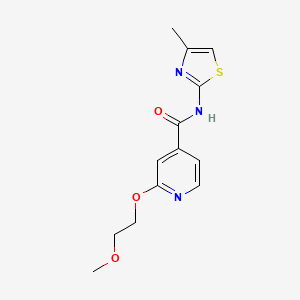
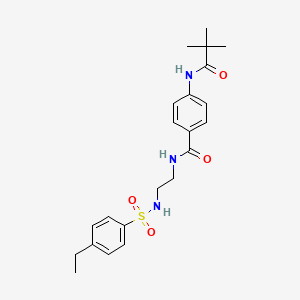
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2592242.png)
![N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2592243.png)
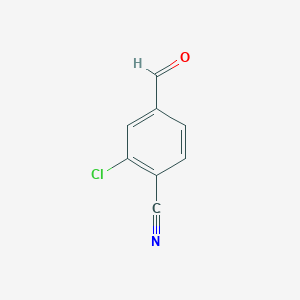
![3-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]phenol](/img/structure/B2592246.png)



![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-difluorobutanoic acid](/img/structure/B2592252.png)
